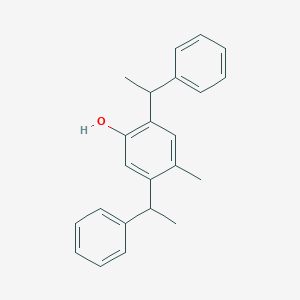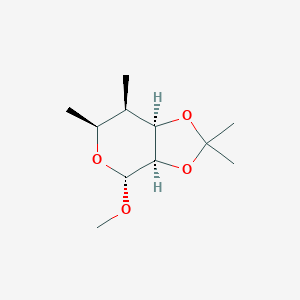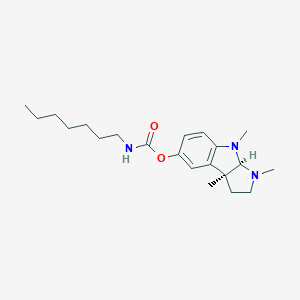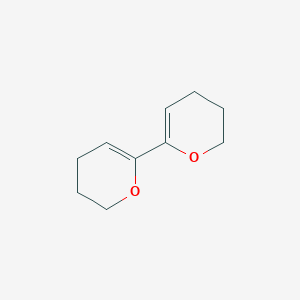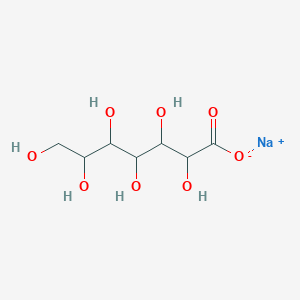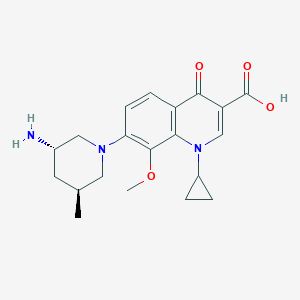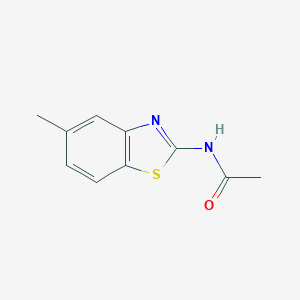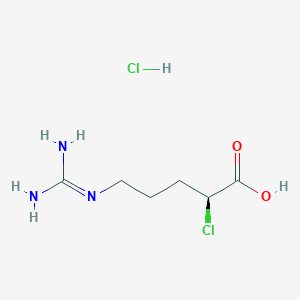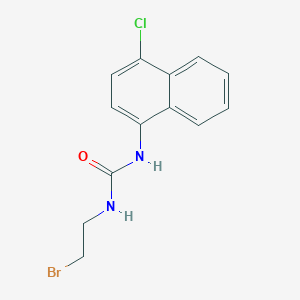
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of urea and has been synthesized using various methods. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mechanism of Action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is not well understood. However, it has been suggested that it inhibits protein-protein interactions by binding to a specific site on the protein. This binding prevents the interaction between two proteins, leading to the inhibition of protein function.
Biochemical and Physiological Effects:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, making it a valuable tool for the study of enzyme activity. It has also been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in laboratory experiments is its ability to inhibit protein-protein interactions. This makes it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid toxicity.
Future Directions
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in scientific research. One potential direction is the study of its anti-inflammatory properties. It has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Another potential direction is the study of its effects on protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it may be possible to modify this compound to improve its properties, making it even more valuable for laboratory experiments.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. Its ability to inhibit protein-protein interactions and its anti-inflammatory properties make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its use, there are several future directions for the study of this compound, making it an important area of research.
Synthesis Methods
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium hydride in DMF. The reaction mixture is then heated to reflux for several hours, after which the product is obtained by filtration and purification. Another method involves the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium methoxide in methanol. The product is then obtained by filtration and purification.
Scientific Research Applications
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. One of the most common applications of this compound is in the study of protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. It has also been used in the study of enzyme activity, as it can inhibit the activity of certain enzymes.
properties
CAS RN |
102434-20-8 |
|---|---|
Molecular Formula |
C13H12BrClN2O |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(4-chloronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H12BrClN2O/c14-7-8-16-13(18)17-12-6-5-11(15)9-3-1-2-4-10(9)12/h1-6H,7-8H2,(H2,16,17,18) |
InChI Key |
NEBWHEWBRVODCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
Other CAS RN |
102434-20-8 |
synonyms |
1-(2-Bromoethyl)-3-(4-chloro-1-naphthyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)
